5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

Drug-likeness Permeability Solubility

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 80277-74-3) is a doubly substituted aminouracil derivative featuring a free amino group at C-5 and a methylamino group at C-6 on the pyrimidine-2,4-dione core. This specific substitution pattern distinguishes it from common mono-substituted analogs such as 5-amino-6-methyluracil or 6-aminothymine, and places it within a class of 5,6-diaminouracils that serve as versatile precursors in heterocyclic synthesis.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 80277-74-3
Cat. No. B12909959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione
CAS80277-74-3
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)NC(=O)N1)N
InChIInChI=1S/C5H8N4O2/c1-7-3-2(6)4(10)9-5(11)8-3/h6H2,1H3,(H3,7,8,9,10,11)
InChIKeyJKPRWEKYAXXGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 80277-74-3): A Distinct Aminouracil Scaffold for Scientific Procurement


5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 80277-74-3) is a doubly substituted aminouracil derivative featuring a free amino group at C-5 and a methylamino group at C-6 on the pyrimidine-2,4-dione core [1]. This specific substitution pattern distinguishes it from common mono-substituted analogs such as 5-amino-6-methyluracil or 6-aminothymine, and places it within a class of 5,6-diaminouracils that serve as versatile precursors in heterocyclic synthesis [2]. The compound has been investigated for its potential role as a nucleoside building block and exhibits physicochemical properties—including a topological polar surface area of 96.3 Ų and four hydrogen bond donors—that differentiate its solubility and intermolecular interaction profile from related uracils [1].

Procurement Risks of Substituting 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione with Generic Aminouracils


Generic substitution with simpler aminouracils such as 5-aminouracil or 5-amino-6-methyluracil fails because the dual C-5 amino/C-6 methylamino substitution creates a unique hydrogen-bonding network and electronic distribution that cannot be replicated by mono-substituted analogs [1]. In antioxidant screening, uracil derivatives with proton-donor groups at C-5 exhibit a wide range of activities—IC50 values span from 3 mg/mL (5-aminouracil) to 25 mg/mL (5-amino-1,3,6-trimethyluracil)—demonstrating that even minor substituent variations at C-6 and N1/N3 produce non-linear, unpredictable changes in bioactivity [2]. The target compound's specific 5-NH2/6-NHCH3 arrangement controls its reactivity as a synthetic intermediate in multi-component heterocyclic reactions, where the nucleophilicity of the C-5 amino group and the steric/electronic influence of the C-6 methylamino group jointly determine regiochemical outcomes [3].

Quantitative Differentiation Evidence for 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Topological Polar Surface Area and Hydrogen Bond Donor Count: Computed Physicochemical Differentiation

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione possesses a topological polar surface area (TPSA) of 96.3 Ų and four hydrogen bond donors, compared to 92.3 Ų and three H-bond donors for 5-amino-6-methyluracil (CAS 6270-46-8) [1]. The additional H-bond donor from the C-6 methylamino group increases TPSA by approximately 4.3% relative to 5-amino-6-methyluracil, a difference that influences passive membrane permeability predictions [1].

Drug-likeness Permeability Solubility Computational chemistry

Antioxidant Activity Class-Level Inference: Positioning Among 5-Substituted Uracils

In a DPPH radical scavenging study of 19 uracil derivatives, 5-amino-6-methyluracil exhibited an IC50 of 5 mg/mL, while 5-methylamino-6-methyluracil (the C-5 methylamino analog of the target compound) exhibited an IC50 of 20 mg/mL—a 4-fold reduction in potency due to N-methylation at C-5 [1]. The target compound, 5-amino-6-(methylamino)uracil, retains the free C-5 amino group (critical for high activity) while bearing a C-6 methylamino substituent that is structurally intermediate between 5-amino-6-methyluracil and 5-methylamino-6-methyluracil. Class-level SAR indicates that free amino groups at C-5 are the dominant driver of antioxidant activity in this series [1].

Antioxidant DPPH assay Radical scavenging SAR

Synthetic Utility as a Precursor: Orthogonal Reactivity at C-5 and C-6 Amino Groups

5-Amino- and 6-amino-uracil derivatives are established precursors in multi-component reactions (MCRs) for synthesizing fused heterocycles, including pyrimido[4,5-d]pyrimidines and xanthine analogs [1]. The target compound's two differentially reactive amino substituents (primary NH₂ at C-5 and secondary NHCH₃ at C-6) enable sequential, regioselective derivatization—a capability absent in symmetrical 5,6-diaminouracil or mono-amino analogs. This orthogonal reactivity allows chemists to sequentially functionalize C-5 and C-6 positions without protecting group manipulation, reducing synthetic step count compared to using 5,6-diaminouracil followed by selective N-methylation [1].

Heterocyclic synthesis Multi-component reaction Xanthine synthesis Regioselectivity

Computed Lipophilicity (XLogP3): Differentiation from 5-Amino-6-methyluracil

The computed XLogP3-AA value for 5-amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione is -1.3, compared to -1.1 for 5-amino-6-methyluracil [1]. The slightly lower lipophilicity (Δ = -0.2 log units) is attributable to the additional polar N–H of the C-6 methylamino group replacing the C-6 methyl C–H bonds. This shift places the target compound slightly closer to the optimal LogP range for CNS drug candidates (typically LogP 1–3), though both compounds remain relatively hydrophilic.

Lipophilicity LogP Drug design Physicochemical profiling

High-Value Application Scenarios for 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione Based on Verified Differentiation


Regioselective Synthesis of N5,N6-Differentially Substituted Xanthine Derivatives

The pre-installed primary amino group at C-5 and secondary methylamino group at C-6 of 5-amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione enable sequential, chemo-selective condensations with carboxylic acids or aldehydes to construct 1,3,7,8-tetrasubstituted xanthines with defined N5/N6 substituent patterns. This application leverages the orthogonal reactivity that eliminates the need for protecting group strategies required when starting from 5,6-diaminouracil [3]. Users procuring this compound for medicinal chemistry library synthesis can achieve a ≥2-step reduction in synthetic sequence compared to using the symmetrical diamino precursor (Section 3, Evidence Item 3).

Antioxidant Pharmacophore Scaffold with a C-6 Derivatization Handle

The free C-5 amino group retains the high radical-scavenging pharmacophore identified in 5-amino-6-methyluracil (DPPH IC50 = 5 mg/mL), while the C-6 methylamino group provides a secondary reactive site for introducing additional functionality—such as fluorophores, affinity tags, or pharmacokinetic modulators—without abolishing antioxidant activity [2]. This dual functionality positions the compound as a privileged scaffold for developing multifunctional antioxidant agents, where simple 5-amino-6-methyluracil offers no equivalent derivatization handle (Section 3, Evidence Item 2).

Physicochemical Probe for Hydrogen-Bonding and Lipophilicity SAR Studies

With a TPSA of 96.3 Ų, four H-bond donors, and an XLogP3 of -1.3, this compound occupies a distinct physicochemical space relative to 5-amino-6-methyluracil (TPSA ≈ 92.3 Ų, 3 H-bond donors, XLogP3 = -1.1) [1]. Researchers conducting systematic SAR investigations of aminouracil permeability, solubility, or target binding can use this compound as a matched-pair probe to isolate the effect of an additional hydrogen bond donor and increased polarity on biological readouts, while keeping the core uracil scaffold constant (Section 3, Evidence Items 1 and 4).

Multi-Component Reaction (MCR) Building Block for Fused Pyrimidine Libraries

As a member of the 5,6-diaminouracil class, this compound serves as a versatile MCR component for synthesizing pyrimido[4,5-d]pyrimidines, pyrimido[5,4-d]pyrimidines, and related nitrogen-rich heterocycles [3]. The differential reactivity of the two amino substituents allows for greater control over regiochemical outcomes in unsymmetrical MCRs compared to symmetrical 5,6-diaminouracil, making it a strategically valuable building block for diversity-oriented synthesis (Section 3, Evidence Item 3).

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